

Physical and chemical properties of 3-Chloro-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzaldehyde

Cat. No.: B1357113

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An In-depth Technical Guide to **3-Chloro-2-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Chloro-2-nitrobenzaldehyde**. It includes detailed experimental protocols, reactivity analysis, and safety information relevant to its application in research and development, particularly as an intermediate in pharmaceutical synthesis.

General and Physical Properties

3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde containing both a chloro and a nitro functional group. These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the aldehyde moiety. Its general and physical properties are summarized in the tables below.

Table 1: General Properties of **3-Chloro-2-nitrobenzaldehyde**

Property	Value	Reference
IUPAC Name	3-chloro-2-nitrobenzaldehyde	[1]
CAS Number	22233-52-9	[1] [2] [3]
Molecular Formula	C ₇ H ₄ ClNO ₃	[1] [3]
Molecular Weight	185.56 g/mol	[1]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)-- INVALID-LINK--[O-])C=O	[1]

| InChI Key | WKHILFGJMAXBNZ-UHFFFAOYSA-N [\[\[1\]](#) |

Table 2: Physical Properties of **3-Chloro-2-nitrobenzaldehyde**

Property	Value	Reference
Physical Form	Solid, white crystalline solid	[2]
Melting Point	Data not available in searched literature.	
Boiling Point	313.6 ± 27.0 °C (Predicted)	
Density	1.485 ± 0.06 g/cm ³ (Predicted)	
Purity	Typically ≥97%	[3]

| Storage | Store at 4°C under an inert atmosphere (Nitrogen or Argon) [\[\[3\]](#) |

Spectroscopic Data Analysis

While specific, experimentally verified spectra are not widely published, the structure of **3-Chloro-2-nitrobenzaldehyde** allows for a detailed prediction of its spectroscopic characteristics based on known data for similar functional groups and isomers. The compound has been characterized by NMR, confirming its structure in synthesized batches.[\[2\]](#)

Table 3: Predicted Spectroscopic Data for **3-Chloro-2-nitrobenzaldehyde**

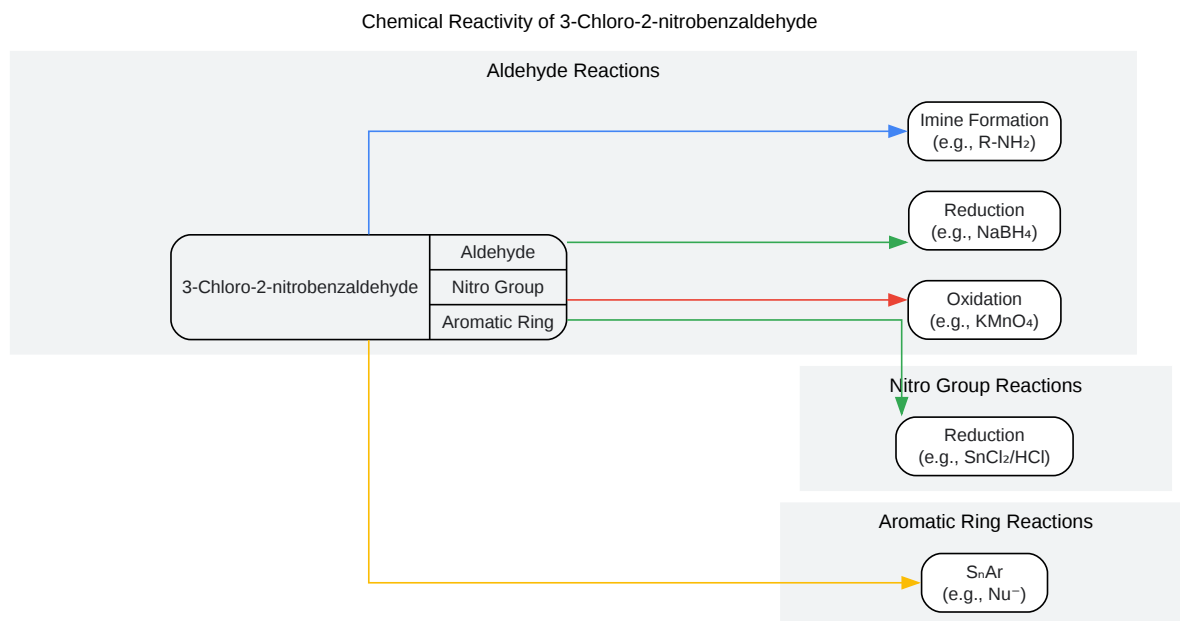
Technique	Predicted Features
^1H NMR	- Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9-10.5 ppm. - Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected between δ 7.5-8.5 ppm, showing complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling.
^{13}C NMR	- Carbonyl Carbon (C=O): Expected in the δ 185-195 ppm range. - Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-155 ppm range. The carbons directly attached to the electron-withdrawing Cl and NO ₂ groups (C-Cl and C-NO ₂) would be significantly shifted.
FT-IR (cm ⁻¹)	- C=O Stretch (Aldehyde): Strong absorption expected around 1700-1715 cm ⁻¹ (conjugated aldehyde).[4] - N-O Stretch (Nitro): Two strong bands are expected for the asymmetric and symmetric stretching, typically around 1520-1560 cm ⁻¹ and 1340-1370 cm ⁻¹ . [5] - C-H Stretch (Aldehyde): A characteristic medium peak is expected around 2720-2820 cm ⁻¹ . [4] - C-Cl Stretch: Expected in the fingerprint region, typically 600-800 cm ⁻¹ . - C=C Stretch (Aromatic): Multiple bands expected in the 1450-1600 cm ⁻¹ region.

| Mass Spec. (EI) | - Molecular Ion [M]⁺: Expected at m/z \approx 185 (for ³⁵Cl) and a smaller M+2 peak at m/z \approx 187 (for ³⁷Cl isotope) in an approximate 3:1 ratio. The exact mass is 184.988 Da. [1] - Key Fragments: Predicted fragmentation includes loss of the nitro group ([M-NO₂]⁺ at m/z 139), loss of a hydrogen radical ([M-H]⁺ at m/z 184), and loss of CO from the benzoyl cation fragment ([M-H-CO]⁺). |

Chemical Reactivity and Applications

3-Chloro-2-nitrobenzaldehyde is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical and agrochemical industries.^{[2][6]} Its reactivity is dominated by its three functional groups: the aldehyde, the nitro group, and the chloro-substituted aromatic ring.

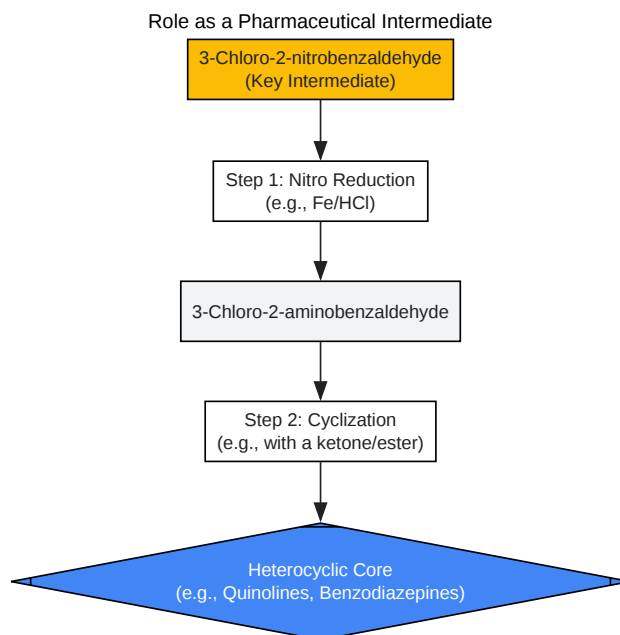
- **Aldehyde Group:** Susceptible to nucleophilic attack, it readily undergoes reactions like oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases (imines).
- **Nitro Group:** Can be selectively reduced to an amine ($-NH_2$), which is a common strategy in the synthesis of heterocyclic compounds like quinolines or benzimidazoles.
- **Aromatic Ring:** The presence of two strong electron-withdrawing groups (NO_2 and CHO) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr), potentially allowing for the displacement of the chlorine atom by strong nucleophiles.



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Fig 1. Key reactive sites and corresponding transformations.

Its role as a building block is critical in constructing more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.



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Fig 2. Conceptual pathway for drug core synthesis.

Experimental Protocols

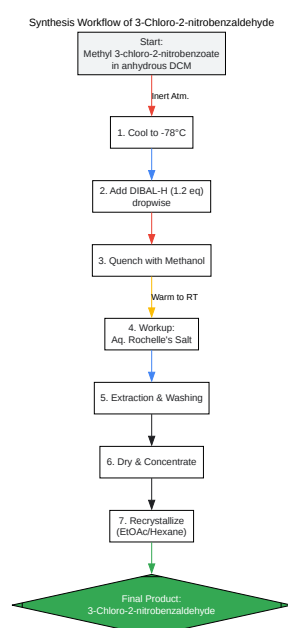
A reliable method for the synthesis of **3-Chloro-2-nitrobenzaldehyde** involves the selective reduction of the corresponding methyl ester.^[2]

Protocol: Synthesis via DIBAL-H Reduction of Methyl 3-chloro-2-nitrobenzoate^[2]

- Materials and Equipment:
 - Methyl 3-chloro-2-nitrobenzoate (1.0 eq)
 - Diisobutylaluminum hydride (DIBAL-H), 1.0 M in dichloromethane (1.2 eq)
 - Anhydrous Dichloromethane (DCM)

- Methanol
- Aqueous Sodium Potassium Tartrate (10% w/v)
- Saturated Aqueous Sodium Bicarbonate
- Anhydrous Magnesium Sulfate
- Ethyl acetate, Hexane
- Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen line, low-temperature bath (acetone/dry ice).
- Procedure:
 - Dissolve methyl 3-chloro-2-nitrobenzoate (e.g., 2.91 g, 13.5 mmol) in anhydrous dichloromethane (134 mL) in a flame-dried flask under an inert atmosphere.
 - Cool the stirred solution to -78 °C using a dry ice/acetone bath.
 - Slowly add DIBAL-H solution (1.0 M in DCM, 16.0 mL, 16.0 mmol) dropwise over at least 15 minutes, maintaining the internal temperature at -78 °C.
 - After the addition is complete, continue stirring at -78 °C for an additional 10 minutes.
 - Quench the reaction by the slow addition of methanol (1.0 mL).
 - Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.
 - Add 10% aqueous sodium potassium tartrate solution (190 mL) and stir the resulting mixture vigorously for at least 4 hours until two clear layers form.
 - Transfer the mixture to a separatory funnel, dilute with additional dichloromethane (50 mL), and separate the layers.
 - Wash the organic layer sequentially with water (3 x 100 mL) and saturated aqueous sodium bicarbonate (100 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an ethyl acetate/hexane mixture (e.g., 1:3 ratio) to yield **3-chloro-2-nitrobenzaldehyde** as a white crystalline solid (Typical yield: 94%).



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Fig 3. Step-by-step synthesis workflow diagram.


Safety and Handling

3-Chloro-2-nitrobenzaldehyde is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Reference
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|

 alt text

| GHS07 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. [\[1\]](#)[\[7\]](#) |

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[7\]](#)

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References

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